molecular formula C10H12ClN3O2S B2359934 1-Phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide;hydrochloride CAS No. 2470438-76-5

1-Phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide;hydrochloride

Cat. No. B2359934
CAS RN: 2470438-76-5
M. Wt: 273.74
InChI Key: GAAKGHWHGQGQKT-UHFFFAOYSA-N
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Description

“1-Phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide;hydrochloride” is a chemical compound with the CAS Number: 2470438-76-5 . It has a molecular weight of 273.74 . The IUPAC name for this compound is 1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride .


Molecular Structure Analysis

The InChI code for “1-Phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide;hydrochloride” is 1S/C10H11N3O2S.ClH/c14-16(15,13-10-6-11-12-7-10)8-9-4-2-1-3-5-9;/h1-7,13H,8H2,(H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide;hydrochloride” include its molecular weight (273.74) and its IUPAC name (1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride) . More detailed properties like melting point, boiling point, and density were not found in the sources I retrieved.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

The research on bis(pyrazol-1-yl)methane ligands and their metal complexes, including ruthenium derivatives, highlights their potential as catalysts in organic synthesis, particularly in the transfer hydrogenation of ketones. This demonstrates the utility of pyrazolyl methanesulfonamide derivatives in facilitating chemical transformations, offering a safer and more efficient methodology for synthesizing various ligands and exploring their catalytic behaviors (Carrión et al., 2007).

Structural Studies and Supramolecular Assembly

Structural studies of nimesulidetriazole derivatives, which share a core structure similar to 1-Phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide;hydrochloride, provide insights into the effects of substitution on supramolecular assembly. These studies contribute to understanding the molecular interactions and assembly mechanisms in solid-state chemistry, potentially guiding the design of new materials with desired properties (Dey et al., 2015).

Inhibition of Mild Steel Corrosion

Research into quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides has shown that these compounds can act as effective corrosion inhibitors for mild steel in acidic environments. This application is critical for extending the lifespan of metal structures and components in various industrial settings, showcasing the versatility of pyrazolyl methanesulfonamide derivatives in practical applications beyond pharmaceuticals (Olasunkanmi et al., 2016).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for “1-Phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide;hydrochloride” can be found on the product link provided by the manufacturer .

properties

IUPAC Name

1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S.ClH/c14-16(15,13-10-6-11-12-7-10)8-9-4-2-1-3-5-9;/h1-7,13H,8H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAKGHWHGQGQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CNN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide;hydrochloride

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